Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate
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Overview
Description
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate is a complex organic compound characterized by its unique structure, which includes a pyridyl group and multiple methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridyl Intermediate:
Amide Bond Formation: The pyridyl intermediate is then reacted with a suitable amine to form an amide bond, incorporating the carbonyl group.
Esterification: The final step involves esterification to introduce the methyl ester group, completing the synthesis of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation of methylthio groups.
Alcohols: From reduction of the carbonyl group.
Functionalized Pyridines: From substitution reactions on the pyridyl ring.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for exploration as a potential therapeutic agent, particularly in targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The presence of the pyridyl group allows for binding to specific sites, while the methylthio groups can participate in redox reactions, influencing the compound’s activity. The carbonyl and ester groups also play roles in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 4-(methylthio)-2-aminobutanoate: Lacks the pyridyl group, making it less versatile in certain applications.
4-(Methylthio)-2-aminobutanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
2-([[2-(Methylthio)-3-pyridyl]carbonyl]amino)butanoic acid: Similar but lacks the methyl ester group, influencing its chemical properties.
Uniqueness: Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate stands out due to its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications where specific interactions and transformations are required.
Properties
IUPAC Name |
methyl 4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDSBHFXNANTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392646 |
Source
|
Record name | Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-68-0 |
Source
|
Record name | Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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